molecular formula C8H10ClNO B1421267 4-Chloro-3-ethoxyaniline CAS No. 852854-42-3

4-Chloro-3-ethoxyaniline

Cat. No. B1421267
M. Wt: 171.62 g/mol
InChI Key: JQQWIIGQFDFTCS-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxyaniline is a chemical compound with the molecular formula C8H10ClNO . It has an average mass of 171.624 Da and a monoisotopic mass of 171.045090 Da .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-ethoxyaniline consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and an amine group . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .


Physical And Chemical Properties Analysis

4-Chloro-3-ethoxyaniline has a density of 1.2±0.1 g/cm³, a boiling point of 287.5±20.0 °C at 760 mmHg, and a flash point of 127.7±21.8 °C . It has a molar refractivity of 46.7±0.3 cm³, a polar surface area of 35 Ų, and a molar volume of 144.2±3.0 cm³ .

Scientific Research Applications

Oxidation and Reaction Studies

  • 4-Ethoxyaniline, a related compound to 4-Chloro-3-ethoxyaniline, is oxidized by peroxidases to form several products, including compounds that react with N-acetylcysteine, indicating its potential use in studying enzyme reactions and oxidation processes in biochemistry (Lindqvist, Kenne, & Lindeke, 1991).

Synthesis and Chemical Transformations

  • Microwave-mediated reduction techniques have shown that compounds like 2-chloro-1-fluoro-4-nitrobenzene can be transformed into derivatives like 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline, demonstrating the utility of 4-Chloro-3-ethoxyaniline in organic synthesis (Spencer et al., 2008).

Crystal Structure Analysis

  • Comparative studies of crystal structures involving derivatives like 4-(4′-Iodo)phenoxyaniline, which are structurally similar to 4-Chloro-3-ethoxyaniline, help in understanding isomorphism in chemistry (Dey & Desiraju, 2004).

Biotechnological Applications

  • Rhodococcus erythropolis, a bacterial strain, was found to convert compounds like 4-chloro-3-hydroxybutyronitrile, chemically related to 4-Chloro-3-ethoxyaniline, demonstrating its potential in biotechnological applications like drug synthesis (Park, Uhm, & Kim, 2008).

Environmental Chemistry

  • The metabolism of compounds like 3-chloro-4-methoxyaniline in soil demonstrates the environmental chemistry aspects of chloro-ethoxyanilines, highlighting their behavior and transformation in ecological systems (Briggs & Ogilvie, 1971).

Dielectric Studies

  • Studies on the dielectric relaxation time of molecules like 4 Ethoxyaniline offer insights into the physical properties of 4-Chloro-3-ethoxyaniline-related compounds, which can be relevant in material science and electronics (Singh, 2017).

Photophysical Research

  • Investigations into the photochemical reactions of primary aromatic amines, including compounds like 4-ethoxyaniline, with chloromethanes, provide essential data for understanding the photophysical properties of similar compounds (Boszczyk & Latowski, 1989).

Microbial Biodegradation

  • Research on the biodegradation of chloro-nitroaniline compounds by bacteria such as Rhodococcus sp. illustrates the ecological and bioremediation potential of microbes in degrading complex organic pollutants related to 4-Chloro-3-ethoxyaniline (Khan et al., 2013).

Safety And Hazards

4-Chloro-3-ethoxyaniline is considered hazardous. Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-chloro-3-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQWIIGQFDFTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674586
Record name 4-Chloro-3-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethoxyaniline

CAS RN

852854-42-3
Record name 4-Chloro-3-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Numadate, Y Mita, Y Matsumoto, S Fujii… - Chemical and …, 2014 - jstage.jst.go.jp
An established inhibitor of dynamin-related protein 1 (Drp1), 3-(2, 4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one (mdivi-1), was recently reported also to show potent …
Number of citations: 20 www.jstage.jst.go.jp

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